Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a nonyloxy group attached to the indole ring at the 5-position and an ethylamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nonyloxy Group: The nonyloxy group can be introduced via an etherification reaction. This involves the reaction of the indole derivative with nonyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Ethylamine Group: The ethylamine group can be introduced through a reductive amination reaction. This involves the reaction of the indole derivative with an aldehyde or ketone followed by reduction with a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the nonyloxy group.
Wissenschaftliche Forschungsanwendungen
2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine has several scientific research applications, including:
Neuropharmacology: The compound is studied for its potential as a selective agonist for serotonin receptors, particularly the 5-hydroxytryptamine 1D receptor.
Medicinal Chemistry: It is explored for its potential therapeutic effects in treating neurological disorders and as a lead compound for drug development.
Biological Studies: The compound is used in studies investigating the modulation of neuronal and glial functions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets, such as serotonin receptors. As a selective agonist for the 5-hydroxytryptamine 1D receptor, the compound binds to the receptor and activates it, leading to downstream signaling pathways that modulate neuronal activity and neurotransmitter release . This interaction can influence various physiological processes, including mood regulation, pain perception, and cognitive function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nonyloxytryptamine: Similar in structure but lacks the ethylamine group.
N-{2-[5-(Nonyloxy)-1H-indol-3-yl]ethyl}-1-butanamine: Similar structure with a butanamine group instead of an ethylamine group.
Indirubin: An indole derivative with different substituents and biological activities.
Uniqueness
2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selective agonism for the 5-hydroxytryptamine 1D receptor sets it apart from other indole derivatives, making it a valuable compound for neuropharmacological research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
102207-78-3 |
---|---|
Molekularformel |
C22H42N4O |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C22H42N4O/c1-3-5-7-9-11-13-17-26(18-14-12-10-8-6-4-2)19-20-27-21-15-16-24-22(23)25-21/h15-16H,3-14,17-20H2,1-2H3,(H2,23,24,25) |
InChI-Schlüssel |
AXJIPCUJIFBEBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
Andere CAS-Nummern |
102207-78-3 |
Synonyme |
2-Amino-4-di-octylaminoethoxypyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.